N-(3-ethynylphenyl)-2-(4-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethynylphenyl)-2-(4-nitrophenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has shown promising results in pre-clinical studies, and its mechanism of action suggests that it may have a broad range of applications in the treatment of various diseases.
Mecanismo De Acción
N-(3-ethynylphenyl)-2-(4-nitrophenoxy)acetamide is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK), which plays a crucial role in the activation of B cells and other immune cells. By inhibiting BTK, N-(3-ethynylphenyl)-2-(4-nitrophenoxy)acetamide can reduce the activation of these cells and thereby reduce inflammation and other disease processes.
Biochemical and Physiological Effects:
N-(3-ethynylphenyl)-2-(4-nitrophenoxy)acetamide has been shown to have a broad range of biochemical and physiological effects, including inhibition of BTK activity, reduction of inflammation, and inhibition of cancer cell growth. These effects are mediated through the selective inhibition of BTK and its downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-ethynylphenyl)-2-(4-nitrophenoxy)acetamide is its selectivity for BTK, which allows for targeted inhibition of this enzyme without affecting other signaling pathways. However, N-(3-ethynylphenyl)-2-(4-nitrophenoxy)acetamide has limitations in terms of its solubility and bioavailability, which may affect its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for research on N-(3-ethynylphenyl)-2-(4-nitrophenoxy)acetamide, including:
1. Further pre-clinical studies to investigate its potential therapeutic applications in various diseases.
2. Development of more effective synthesis methods to improve its solubility and bioavailability.
3. Clinical trials to evaluate its safety and efficacy in humans.
4. Investigation of its potential as a combination therapy with other drugs.
5. Identification of potential biomarkers for patient selection and monitoring of treatment response.
Métodos De Síntesis
The synthesis of N-(3-ethynylphenyl)-2-(4-nitrophenoxy)acetamide involves a multi-step process that begins with the reaction of 3-ethynylaniline with 4-nitrophenol to form the intermediate product, 3-ethynyl-4-nitrophenol. This intermediate is then reacted with chloroacetic acid to form the final product, N-(3-ethynylphenyl)-2-(4-nitrophenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(3-ethynylphenyl)-2-(4-nitrophenoxy)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In pre-clinical studies, N-(3-ethynylphenyl)-2-(4-nitrophenoxy)acetamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.
Propiedades
IUPAC Name |
N-(3-ethynylphenyl)-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-2-12-4-3-5-13(10-12)17-16(19)11-22-15-8-6-14(7-9-15)18(20)21/h1,3-10H,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMCQFUKTUXXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.